(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by a pyrazole ring substituted with a chloro group and a cyclopropyl group, along with a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-cyclopropylpyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a cyclopropylpyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 4-Chloro-1-cyclopropylpyrazole-3-carboxylic acid.
Reduction: 1-Cyclopropylpyrazole.
Substitution: 4-Amino-1-cyclopropylpyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are still under investigation, but it is hypothesized that the compound may inhibit certain enzymatic activities or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropylpyrazole: Lacks the chloro and methanol groups, resulting in different reactivity and biological activity.
4-Chloro-1-methylpyrazole: Similar structure but with a methyl group instead of a cyclopropyl group, leading to variations in chemical properties and applications.
4-Chloro-1-phenylpyrazole:
Uniqueness
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(4-chloro-1-cyclopropylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHQSQRSUEALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.